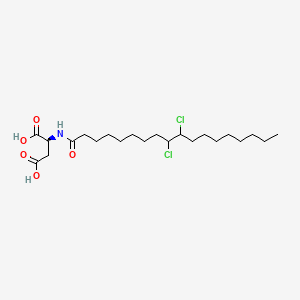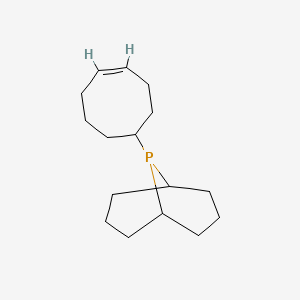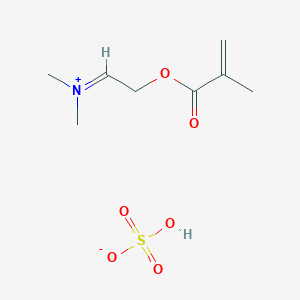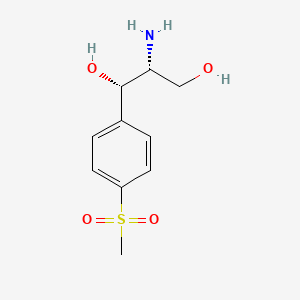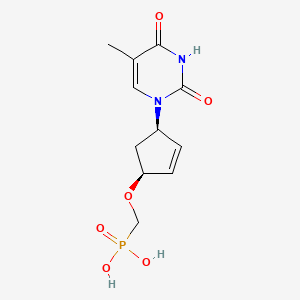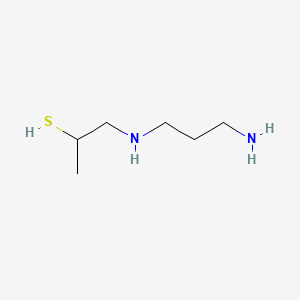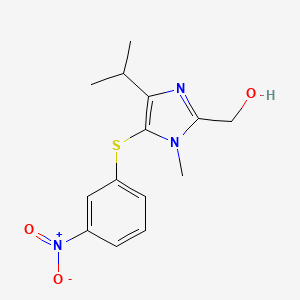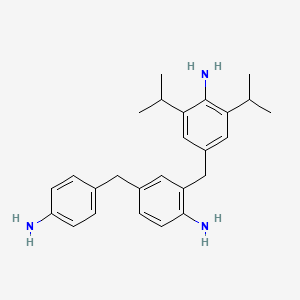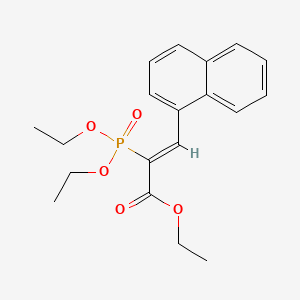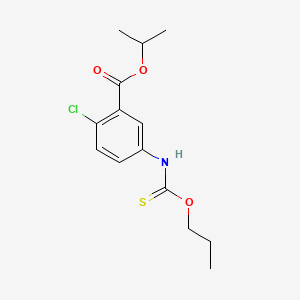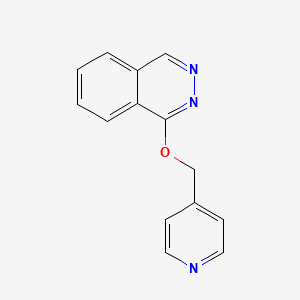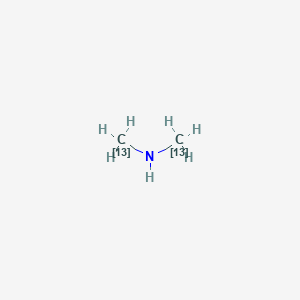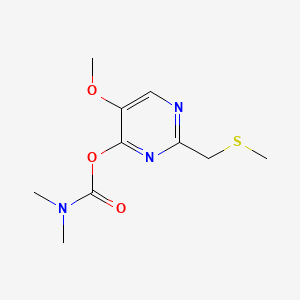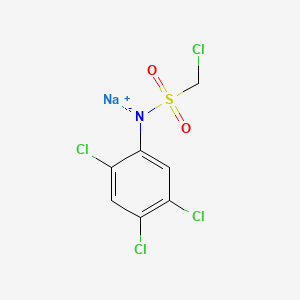
Sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate: is a chemical compound known for its unique structure and properties. It is characterized by the presence of a sodium ion, a chloro group, and a methanesulphonamidate group attached to a 2,4,5-trichlorophenyl ring. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate typically involves the reaction of 2,4,5-trichloroaniline with chloromethanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process includes the purification of the final product through crystallization or distillation to achieve high purity levels required for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulphonamidate group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate cellular processes through its reactive functional groups.
Comparaison Avec Des Composés Similaires
- Sodium chloro-N-(2,4-dichlorophenyl)methanesulphonamidate
- Sodium chloro-N-(2,5-dichlorophenyl)methanesulphonamidate
- Sodium chloro-N-(2,4,6-trichlorophenyl)methanesulphonamidate
Comparison: Sodium chloro-N-(2,4,5-trichlorophenyl)methanesulphonamidate is unique due to the specific positioning of the chloro groups on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where others may not be as effective.
Propriétés
Numéro CAS |
41452-35-1 |
|---|---|
Formule moléculaire |
C7H4Cl4NNaO2S |
Poids moléculaire |
331.0 g/mol |
Nom IUPAC |
sodium;chloromethylsulfonyl-(2,4,5-trichlorophenyl)azanide |
InChI |
InChI=1S/C7H4Cl4NO2S.Na/c8-3-15(13,14)12-7-2-5(10)4(9)1-6(7)11;/h1-2H,3H2;/q-1;+1 |
Clé InChI |
XYZMZUBVQORYOE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)[N-]S(=O)(=O)CCl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


